3-Perfluorohexyl-5-phenylpyrazole

Overview

Description

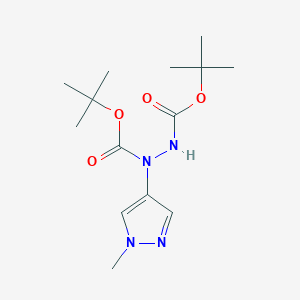

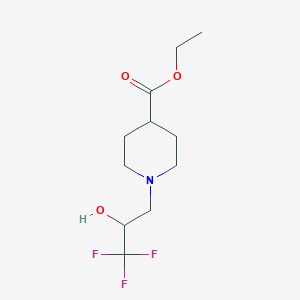

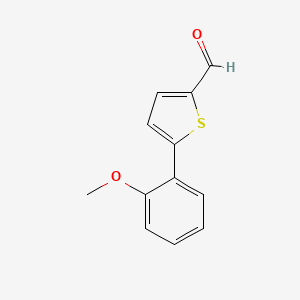

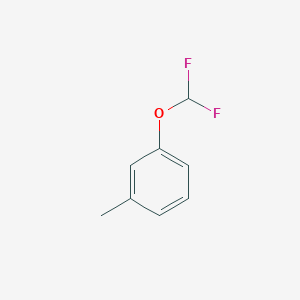

3-Perfluorohexyl-5-phenylpyrazole is a compound that has attracted considerable attention due to its unique physical and chemical properties. It has a molecular formula of C15H7F13N2 and a molecular weight of 462.21 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The structure also includes a perfluorohexyl group, which consists of six perfluorinated carbon atoms.Chemical Reactions Analysis

In terms of chemical reactions, one study discusses the Rose Bengal-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds employing perfluorohexyl iodide as a source of perfluorohexyl radicals .Scientific Research Applications

Tautomerism and Structural Analysis

- Tautomerism Studies : Research on 3(5)-phenylpyrazoles, closely related to 3-Perfluorohexyl-5-phenylpyrazole, has focused on studying their tautomerism. Using multinuclear NMR spectroscopy and X-ray crystallography, these studies found that 3(5)-phenylpyrazoles exist in solution as mixtures rich in the 3-phenyl tautomer, which is also the predominant form in the solid state. This research provides valuable insights into the structural behavior of similar pyrazole derivatives (Aguilar‐Parrilla et al., 1992).

Photophysical and Photochemical Properties

- Phototransposition Chemistry : Investigations into the photophysical and photochemical properties of 1-phenylpyrazole and its derivatives, including 3-, 4-, and 5-methyl-1-phenylpyrazoles, have been conducted. These studies are essential for understanding the behavior of this compound under various light conditions (Pavlik et al., 1993).

Magnetic and Spectroscopic Properties

- Spectroscopic and Magnetic Identification : Research involving substituted 5-phenylpyrazole ligands, similar to this compound, has explored their spectroscopic and magnetic properties. This includes studies on compounds with CuF2 and substituted 5-phenylpyrazoles, providing insights into the electronic and magnetic characteristics of such compounds (Oosterling et al., 1989).

Synthesis and Derivative Formation

- Synthesis of Derivatives : The reaction of 3-phenyl-5-aminopyrazole with various compounds, such as carbon disulfide, has been studied to synthesize novel derivatives. This is crucial for developing new compounds with potential applications in various scientific fields (Mohareb et al., 1995).

Insecticidal Applications

- Insecticidal Activity : A series of phenylpyrazoles containing specific moieties have been designed and synthesized, showing excellent activities against a broad spectrum of insects. This demonstrates the potential of this compound derivatives in insecticidal applications (Zhao et al., 2010).

Antibacterial Properties

- Antimicrobial Evaluation : Novel halopyrazole derivatives, related to this compound, have been synthesized and evaluated for their antibacterial activities. This research highlights the potential of such compounds in medical applications, especially as antimicrobial agents (Siddiqui et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 1-Acetyl-3-perfluorohexyl-5-phenylpyrazole, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Perfluorohexyl-5-phenylpyrazole is a member of the phenylpyrazole class of insecticides . The primary targets of these compounds are the glutamate-activated chloride channels in insects .

Mode of Action

Phenylpyrazole insecticides, including this compound, function by blocking glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Biochemical Pathways

It is known that the blocking of glutamate-activated chloride channels disrupts the normal functioning of the insect’s nervous system .

Result of Action

The primary result of the action of this compound is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . It should be noted that these compounds also have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .

Action Environment

It is known that the structure and reactivity of pyrazoles can be influenced by environmental factors

Biochemical Analysis

Biochemical Properties

3-Perfluorohexyl-5-phenylpyrazole plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with flavin-dependent monooxygenase, another important enzyme involved in oxidative metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes involved in cellular metabolism and other vital processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to various biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors on the cell surface or within the cell . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important to consider when designing experiments and interpreting results involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant changes in cellular and physiological processes . For example, high doses of this compound have been shown to cause toxicity and adverse effects in animal models, including liver damage and alterations in metabolic pathways . It is important to determine the appropriate dosage range for this compound to avoid potential toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and flavin-dependent monooxygenase . These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its overall biological activity and potential toxicity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and designing strategies for its safe and effective use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which play a key role in the efflux of xenobiotics and other compounds from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The localization of this compound to these organelles can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the targeting and localization of this compound within cells .

properties

IUPAC Name |

3-phenyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F13N2/c16-10(17,9-6-8(29-30-9)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-6H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRZBDGGQYZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F13N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893403 | |

| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510768-12-4 | |

| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.